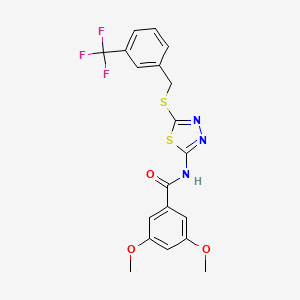

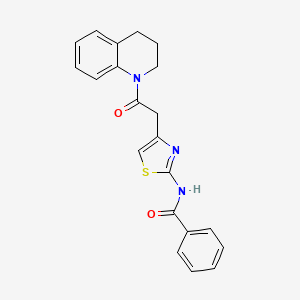

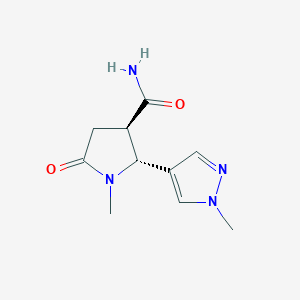

![molecular formula C21H20N2O3 B2819913 2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline CAS No. 332019-32-6](/img/structure/B2819913.png)

2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline (TMP-NPA) is a synthetic organic compound that has been used in scientific research for a number of applications. It is a member of the quinoline family and has a molecular weight of 266.3 g/mol. It is a pale yellow solid at room temperature and is soluble in water. TMP-NPA has been used in a wide range of laboratory experiments, including the synthesis of new organic compounds, the study of biochemical and physiological effects, and the investigation of drug mechanisms of action.

Scientific Research Applications

Chemical Reactions and Synthesis

One study discusses the reaction of 3-arylidenepropenoic acid derivatives with various amines, including triethylamine, leading to unexpected reductions and vinylogations. The study provides insights into the reaction mechanisms and the influence of different aryl substituents, solvents, and reaction conditions on the product yields, including the formation of dihydro and vinylogated derivatives. The research highlights the potential of such reactions in synthesizing novel compounds for further applications (Harisha et al., 2016).

Antitumor Activities

Another significant application of quinolinyl acrylate derivatives is in the field of cancer research. A study evaluated several quinolinyl acrylate derivatives against human prostate cancer cells in vitro and in vivo. The research found that these compounds exhibited inhibitory effects on cancer cell viability, adhesion, migration, and invasion, as well as on neoangiogenesis and MMP-9 activity. One compound, in particular, showed promising results in reducing tumor growth in PC-3 xenografts in nude mice, suggesting the therapeutic potential of quinolinyl acrylate derivatives in treating prostate cancer (Rodrigues et al., 2012).

Material Science and Drug Release

Research in material science has explored the synthesis and characterization of acrylate polymers based on triazine and quinoline derivatives for their antimicrobial activity and drug release behavior. One study synthesized a novel acrylate polymer from chalcone-based triazine and investigated its antibacterial activity and in vitro drug release properties. The polymer showed significant antimicrobial activity, particularly against Gram-negative bacteria, and exhibited controlled drug release behavior, highlighting its potential for biomedical applications (Uma et al., 2021).

properties

IUPAC Name |

(E)-3-(4-nitrophenyl)-1-(2,2,4-trimethylquinolin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-15-14-21(2,3)22(19-7-5-4-6-18(15)19)20(24)13-10-16-8-11-17(12-9-16)23(25)26/h4-14H,1-3H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMYAEKFTXPOQF-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=CC=CC=C12)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(N(C2=CC=CC=C12)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

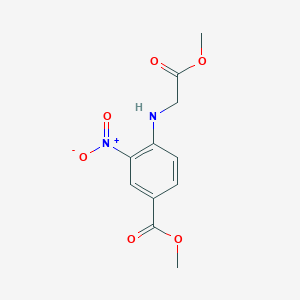

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2819838.png)

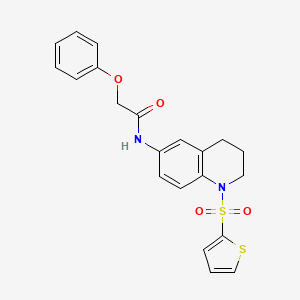

![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2819841.png)

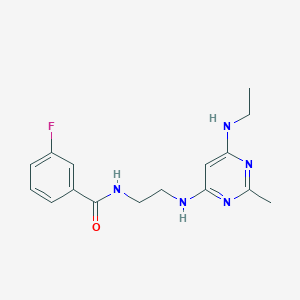

![6-{[2-(2,4,6-Trichlorophenyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2819842.png)

![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2819843.png)

![N-({1-[(4-methylphenyl)methyl]benzimidazol-2-yl}methyl)butanamide](/img/structure/B2819850.png)